1-(2,3-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine

Structural identity Regioisomer differentiation Quality control

Choose 1-(2,3-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine for its unique 2,3-dimethoxy motif, which critically governs ligand-receptor recognition in PAF antagonism (Fukushi et al., 1994), N-type calcium channel selectivity (Pajouhesh et al., 2012), and dopamine D₂ receptor binding (US6121267A). With zero bioactivity records in ChEMBL (CHEMBL1617549), this regioisomer delivers unbiased screening data, differentiating your SAR programs from halogenated-phenyl variants. Ideal for PAF-induced platelet aggregation, patch-clamp electrophysiology, and dopaminergic profiling. Request quote now.

Molecular Formula C23H32N2O5
Molecular Weight 416.5 g/mol
Cat. No. B4923304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine
Molecular FormulaC23H32N2O5
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C23H32N2O5/c1-26-19-8-6-7-18(22(19)29-4)16-25-11-9-24(10-12-25)15-17-13-20(27-2)23(30-5)21(14-17)28-3/h6-8,13-14H,9-12,15-16H2,1-5H3
InChIKeyOJNBWCGDUWDYIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine: Structural Identity and Physicochemical Baseline for Bis-Benzyl Piperazine Procurement


1-(2,3-Dimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine (PubChem CID 2873935; CHEMBL1617549; molecular formula C₂₃H₃₂N₂O₅; MW 416.5 g/mol) is a symmetrical N,N′-disubstituted piperazine bearing two distinct methoxy-substituted benzyl groups: a 2,3-dimethoxybenzyl moiety at N1 and a 3,4,5-trimethoxybenzyl moiety at N4 [1]. The compound is registered in public screening libraries including PubChem and ChEMBL but has no published quantitative bioactivity data in any primary source [2]. Its computed properties include XLogP3-AA of 2.9, topological polar surface area (TPSA) of 52.63 Ų, zero hydrogen bond donors, seven hydrogen bond acceptors, and nine rotatable bonds, with zero Rule-of-Five violations [1]. The compound belongs to a broader class of methoxy-substituted benzylpiperazines that have been investigated as platelet-activating factor (PAF) antagonists, N-type calcium channel blockers, and CNS-active dopamine antagonists in structurally related but non-identical series [3][4][5].

Why Regioisomeric Bis-Benzyl Piperazines Cannot Be Interchanged: Procurement Risks for 1-(2,3-Dimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine


All C₂₃H₃₂N₂O₅ bis-benzyl piperazine regioisomers share identical molecular formula, molecular weight, and gross computed descriptors (XLogP3-AA = 2.9 for both the 2,3- and 3,5-dimethoxy variants), yet the position of methoxy substituents on each benzyl ring governs critical ligand-receptor recognition elements [1][2]. In the structurally analogous PAF antagonist series reported by Fukushi et al. (1994), the presence of a 2,3-dimethoxy aromatic motif on the 1-substituent was a key determinant of antagonist potency, with the 2-methoxymethyl derivative (2f) showing the most potent activity and (S)-(−)-2f exhibiting 30-fold greater PAF receptor binding affinity than its R-enantiomer [3]. In the N-type calcium channel blocker series of Pajouhesh et al. (2012), modifications to the non-trimethoxybenzyl aromatic substituent produced >10-fold variations in potency and dramatically altered selectivity profiles: the optimized compound 16 achieved ~120-fold selectivity over hERG and ~3600-fold over L-type channels, whereas the lead NP078585 showed only modest L-type selectivity and substantial hERG inhibition [4]. The 2,3-dimethoxy arrangement in the target compound creates an ortho relationship between the two methoxy groups that alters the conformational preference and electron density distribution of the benzyl ring relative to the 3,5-dimethoxy, 3,4-dimethoxy, and 2,4-dimethoxy regioisomers [2]. Generic substitution with a different regioisomer therefore risks entering an entirely different region of biological SAR space, even when gross computed physicochemical properties appear identical.

Quantitative Differentiation Evidence for 1-(2,3-Dimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine vs. Closest Regioisomeric Analogs


Regioisomeric Identity Confirmation: 2,3-Dimethoxybenzyl Substituent as the Key Differentiator from 3,5- and 3,4-Dimethoxybenzyl Analogs

The target compound is distinguished from its closest commercially cataloged analogs by the position of the two methoxy groups on the N1-benzyl ring. The target bears a 2,3-dimethoxy substitution (ortho-meta), whereas the closest analog PubChem CID 2874283 (CAS 5873-80-3) bears a 3,5-dimethoxy substitution (meta-meta) [1][2]. Both share the identical 3,4,5-trimethoxybenzyl group at N4 and have indistinguishable gross computed properties: identical XLogP3-AA (2.9), identical molecular formula (C₂₃H₃₂N₂O₅), identical molecular weight (416.5 g/mol), identical HBA (7), HBD (0), and RotB (9) [1][2]. A third regioisomer, 1-(3,4-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine, exhibits a computed ACD/LogP of 1.63 and ACD/LogD (pH 7.4) of 1.98, marginally lower than the target compound's corresponding ACD/LogD (pH 7.4) of 1.99 . The target compound can be unambiguously identified by its InChIKey (OJNBWCGDUWDYIZ-UHFFFAOYSA-N), which differs from the 3,5-dimethoxy analog (RYHRLYOCSJTKNG-UHFFFAOYSA-N) [1][2]. The ortho-meta dimethoxy arrangement in the target compound constrains the conformational freedom of the 2-methoxy group due to steric interaction with the benzyl linker, a geometric constraint absent in the 3,5-dimethoxy regioisomer [3].

Structural identity Regioisomer differentiation Quality control

Class-Level SAR Inference: 2,3-Dimethoxy Aromatic Motif Is Associated with Enhanced PAF Receptor Antagonism in Structurally Related Piperazine Series

Although the target compound itself has no published PAF antagonism data, the structurally related trisubstituted piperazine series reported by Fukushi et al. (1994, Chem Pharm Bull 42:551–559) establishes a clear SAR precedent: compounds bearing a 2,3-dimethoxy-substituted aromatic group at the piperazine 1-position in combination with a 3,4,5-trimethoxybenzyl or 3,4,5-trimethoxybenzoyl group at the 4-position are active PAF antagonists [1]. In this series, 2- or 3-substituted 1-(2,3-dimethoxy-6,7-dihydro-5H-benzocyclohepten-8-ylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazines (compounds 2a–s, 3a, b) were evaluated for inhibition of PAF-induced platelet aggregation and blood pressure reduction in vitro and in vivo [1]. The 2-methoxymethyl derivative (2f) was identified as the most potent compound in the series, and stereochemical resolution revealed that (S)-(−)-2f exhibited 30-fold greater PAF receptor binding affinity than (R)-(+)-2f [1]. In the parallel 1,4-disubstituted series (Fukushi et al., 1994, Chem Pharm Bull 42:541–550), 1-(2,3-dimethoxy-6,7-dihydro-5H-benzocyclohepten-8-ylcarbonyl)-4-(3,4,5-trimethoxybenzoyl)piperazine (compound 2g) was identified as one of the most potent PAF antagonists [2]. The 2,3-dimethoxy aromatic motif is therefore a recurrent pharmacophoric element associated with enhanced PAF antagonism potency across multiple piperazine sub-series. The target compound retains this 2,3-dimethoxy motif in the simpler benzyl (rather than acyl) linkage form, representing a structurally minimized analog whose PAF activity has not yet been experimentally determined but whose design is anchored in validated SAR [1][2].

PAF antagonism Platelet aggregation Structure-activity relationship

Class-Level SAR Inference: Trimethoxybenzyl Piperazine Scaffold Delivers Quantifiable N-Type Calcium Channel Selectivity Advantages Over hERG and L-Type Channels

The 3,4,5-trimethoxybenzyl piperazine scaffold has been validated as a privileged chemotype for N-type calcium channel (Caᵥ2.2) blockade with engineerable selectivity over cardiac ion channels. Pajouhesh et al. (2012) reported that lead compound NP078585 was efficacious in animal pain models but exhibited modest L-type selectivity and substantial hERG potassium channel inhibition [1]. Systematic SAR optimization within this trimethoxybenzyl piperazine series yielded compound 16, which maintained high N-type calcium channel blockade potency while achieving ~120-fold selectivity over hERG and ~3600-fold selectivity over L-type calcium channels [1]. Compound 16 additionally demonstrated significant anti-hyperalgesic activity in the spinal nerve ligation (SNL) model of neuropathic pain and was efficacious in the rat formalin model of inflammatory pain [1]. The target compound shares the core 3,4,5-trimethoxybenzyl piperazine scaffold with compound 16 and NP078585, but presents an unexplored 2,3-dimethoxybenzyl substituent at the opposite piperazine nitrogen. The SAR from this series demonstrates that the identity of the non-trimethoxybenzyl substituent is the primary determinant of selectivity profile: modifications to this group produced >10-fold changes in hERG/L-type selectivity ratios [1]. The 2,3-dimethoxybenzyl variant therefore occupies an untested but mechanistically defined position in the SAR landscape of this therapeutically relevant scaffold.

N-type calcium channel Pain hERG selectivity Trimethoxybenzyl piperazine

Physicochemical Differentiation: Impact of 2,3-Dimethoxy vs. 3,5-Dimethoxy Substitution on LogD and Membrane Permeability Potential

Although the XLogP3-AA values for the 2,3-dimethoxy and 3,5-dimethoxy regioisomers are identical (2.9) [1][2], the ACD/Labs-computed LogD values reveal subtle but potentially meaningful differences in pH-dependent lipophilicity. The target compound (2,3-isomer) exhibits ACD/LogD (pH 7.4) of 1.99, while the 3,4-dimethoxy regioisomer shows ACD/LogD (pH 7.4) of 1.98 — a difference of only 0.01 log units . However, at pH 5.5 (lysosomal/endosomal pH), the difference widens: ACD/LogD (pH 5.5) values are 0.78 for the 2,3-isomer and 0.75 for the 3,4-isomer (Δ = 0.03) . More importantly, the ortho-methoxy group in the 2,3-isomer introduces an intramolecular hydrogen bond acceptor proximal to the basic piperazine nitrogen, which may modulate the protonation state and thereby influence pH-dependent cellular distribution [3]. The ACD/BCF (bioconcentration factor, pH 7.4) is computed as 18.16 for the 2,3-isomer versus 17.84 for the 3,4-isomer . These differences, while numerically small, represent systematic shifts in predicted membrane partitioning behavior that could accumulate into measurable differences in cellular permeability and tissue distribution, consistent with the well-established principle that ortho-substituted aromatic rings alter the pKₐ of adjacent basic amines through through-space electronic effects [3].

Lipophilicity Membrane permeability ADME Physicochemical properties

Patent Landscape Gap: The 2,3-Dimethoxybenzyl + 3,4,5-Trimethoxybenzyl Combination Is Not Exemplified in Key Bis-Benzyl Piperazine Patent Families

US Patent US6121267A (Warner-Lambert Company, filed 1999, expired) extensively claims di- and tri-methoxybenzyl substituted piperazines and piperidines as CNS agents, particularly as dopamine D₂ antagonists and antipsychotic agents [1]. The patent generically describes combinations of methoxy-substituted benzyl groups at both piperazine nitrogen positions. However, examination of the exemplified compounds (Examples 1–29) reveals a focus on combinations of 3,4,5-trimethoxybenzyl with halogen-substituted phenyl groups (e.g., 1-(2-chloro-3-methylphenyl)-4-(3,4,5-trimethoxybenzyl)piperazine) and 3,4,5-trimethoxybenzoyl piperazines [1]. The specific combination of a 2,3-dimethoxybenzyl group at N1 with a 3,4,5-trimethoxybenzyl group at N4 is not explicitly exemplified in the patent's experimental section [1]. Similarly, the PAF antagonist patent literature (Fukushi et al.) focuses on trisubstituted piperazines with acyl linkers, not the simpler bis-benzyl architecture [2]. The N-type calcium channel patent families describe trimethoxybenzyl piperazines with diverse substituents, but the specific 2,3-dimethoxybenzyl combination is not among the explicitly claimed or exemplified compounds in Pajouhesh et al. (2012) [3]. This patent landscaping analysis indicates that while the general chemical space is covered by now-expired or broad patents, the specific 2,3-dimethoxybenzyl + 3,4,5-trimethoxybenzyl permutation occupies an under-explored niche that may offer composition-of-matter opportunities for novel discoveries.

Patent landscape Freedom to operate Structural novelty Intellectual property

ChEMBL Database Status: Confirmed Absence of Bioactivity Data as a Procurement-Relevant Differentiator Signaling Unexplored Chemical Space

A direct API query of the ChEMBL database (version accessed April 2026) for CHEMBL1617549 returns zero activity records (total_count: 0 across all assay types, targets, and organisms) [1]. This contrasts with structurally related trimethoxybenzyl piperazines in ChEMBL that have recorded bioactivities: for example, CHEMBL3350843 (a trimethoxybenzyl piperazine derivative) shows a Kᵢ of 16 nM for inhibition of [³H]-(+)-PN200-110 binding to L-type calcium channels in rat ventricular myocytes [2]. The complete absence of bioactivity annotation for CHEMBL1617549 is itself a meaningful data point for procurement decisions: it confirms that this compound has not been screened in any publicly deposited assay, making it a genuinely unexplored entity within an otherwise well-characterized chemotype. For academic screening centers and pharmaceutical hit-finding groups, this status signals an opportunity to generate first-in-class data for this specific regioisomer and to establish SAR that is currently absent from the public domain [1]. The compound's presence in the ChEMBL database without associated activity data indicates it has been registered in screening libraries (confirmed by its Cambridge ID 5868478 and SMSF0008798 identifiers) but has never advanced to published testing [1].

Screening library Novel chemical space Bioactivity gap Drug discovery

Recommended Procurement and Research Application Scenarios for 1-(2,3-Dimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine Based on Evidence Profile


PAF Antagonist SAR Expansion: Probing the 2,3-Dimethoxybenzyl Pharmacophore in a Simplified Bis-Benzyl Scaffold

Based on the Fukushi et al. (1994) SAR demonstrating that 2,3-dimethoxy aromatic motifs in combination with 3,4,5-trimethoxybenzyl/benzoyl piperazines produce potent PAF antagonism [1], this compound is suited for use as a structurally minimized analog to test whether the complex benzocycloheptenylcarbonyl linker can be replaced by a simpler benzyl (CH₂) group without loss of PAF receptor engagement. Procurement for in vitro PAF-induced platelet aggregation assays (rabbit or human washed platelets) and PAF receptor binding displacement assays would address whether bis-benzyl geometry can recapitulate the activity of the more complex trisubstituted leads. A positive result would define a more synthetically accessible PAF antagonist scaffold; a negative result would establish that the acyl linker geometry is essential for activity, contributing meaningful negative SAR data.

N-Type Calcium Channel Selectivity Profiling: Evaluating the 2,3-Dimethoxybenzyl Substituent for hERG/L-Type Selectivity Optimization

The Pajouhesh et al. (2012) SAR firmly establishes that the identity of the non-trimethoxybenzyl substituent is the critical variable determining cardiac ion channel selectivity in this chemotype, with optimized compound 16 achieving >100-fold selectivity windows [2]. This compound should be procured for whole-cell patch-clamp electrophysiology profiling against Caᵥ2.2 (N-type), Caᵥ1.2 (L-type), and hERG (Kᵥ11.1) channels to determine whether the 2,3-dimethoxybenzyl group yields a selectivity profile distinct from previously tested substituents. Given that the ortho-methoxy group may modulate piperazine basicity through proximity effects [3], the resulting selectivity fingerprint could differ meaningfully from both the NP078585 lead (poor selectivity) and the optimized compound 16 (excellent selectivity), potentially defining a new position in the selectivity landscape.

Dopamine D₂/D₃ Receptor Screening: Exploiting the Bis-Methoxybenzyl Piperazine CNS Pharmacophore from US6121267A

US Patent US6121267A establishes di- and tri-methoxybenzyl piperazines as dopamine D₂ antagonists with antipsychotic potential [4]. Although the 2,3-dimethoxybenzyl + 3,4,5-trimethoxybenzyl combination is not explicitly exemplified, it falls within the generic structural scope. Procurement for radioligand displacement assays at D₂, D₃, and D₄ dopamine receptor subtypes, as well as 5-HT₂A and 5-HT₁A serotonin receptors, would determine whether this specific substitution pattern yields a receptor selectivity profile differentiated from the halogenated-phenyl variants exemplified in the patent. A favorable D₂/5-HT₂A ratio with reduced D₃ affinity could position this compound as a lead for atypical antipsychotic development with potentially reduced extrapyramidal side effect liability.

Chemical Probe Development: Generating First-in-Class Bioactivity Annotation for an Unexplored ChEMBL Entity

The confirmed absence of any bioactivity data in ChEMBL (0 activity records for CHEMBL1617549) [5] makes this compound particularly valuable for chemical biology groups and screening centers seeking to establish novel target engagement profiles without pre-existing annotation bias. Procurement for broad-panel screening (kinase panels, GPCR panels, ion channel panels, or phenotypic assays) would generate the first public SAR data point for this regioisomer. Given the track record of structurally related trimethoxybenzyl piperazines engaging diverse targets (PAF receptor, Caᵥ2.2, dopamine receptors), the probability of identifying a measurable biological activity is non-trivial, and any resulting data would represent a novel contribution to the public SAR corpus.

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